The compound with the CAS number 166798-69-2 is known as tert-Butyl (2-(bromomethyl)phenyl)carbamate. It has a molecular formula of C₁₂H₁₆BrNO₂ and a molecular weight of approximately 286.16 g/mol. This compound features a tert-butyl group attached to a phenyl ring that is further substituted with a bromomethyl group and a carbamate moiety. The structure of tert-Butyl (2-(bromomethyl)phenyl)carbamate can be represented as follows:
Further studies would be necessary to elucidate its specific biological effects and mechanisms.
Synthesis of tert-Butyl (2-(bromomethyl)phenyl)carbamate typically involves several steps:
tert-Butyl (2-(bromomethyl)phenyl)carbamate has potential applications in various fields:
Several compounds share structural similarities with tert-Butyl (2-(bromomethyl)phenyl)carbamate. Here are some notable examples:
Compound Name | CAS Number | Molecular Formula | Key Features |
---|---|---|---|
2-(Bromomethyl)aniline | 166821-88-1 | C₈H₉BrN | Lacks carbamate functionality; used in dye synthesis. |
Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate | 1665288-67-4 | C₁₅H₁₃Cl₂N₃O₂ | Contains a pyrimidine ring; potential pharmaceutical applications. |
Bis[2-(trimethylsilyloxy)ethyl]ether | 16654-74-3 | C₁₂H₂₄O₂Si₂ | Different functional groups; used in polymer chemistry. |
The synthesis of compound 166798-69-2 requires sophisticated solid-phase peptide synthesis optimization strategies due to its extended sequence length and propensity for aggregation during chain assembly [9]. Modern automated solid-phase peptide synthesis platforms have revolutionized the production of long peptides, with coupling efficiencies becoming increasingly critical as sequence length increases [10] [28].
The synthesis of 48-amino acid peptides like compound 166798-69-2 demands exceptional coupling efficiency at each step. Research demonstrates that even modest coupling inefficiencies can dramatically reduce final product yield, with 97% coupling efficiency yielding only 1.4% overall yield for a 70-mer peptide, while 99.5% efficiency produces 50% overall yield [9]. For compound 166798-69-2, maintaining coupling efficiencies above 99% is essential for economical production.
Historical studies examining over 500 peptide syntheses revealed that specific amino acid combinations present particular challenges. The most difficult carboxyl-reacting amino acids include histidine, threonine, arginine, valine, isoleucine, and glutamine, while the most problematic amine-reacting residues are glutamine, leucine, alanine, arginine, and isoleucine [26]. Given that compound 166798-69-2 contains multiple instances of these challenging residues, specialized coupling protocols are required.
Peptide aggregation represents a major challenge in synthesizing compound 166798-69-2, particularly as aggregation probability increases significantly between the 8th and 15th positions from the carboxy-terminus [15]. Advanced machine learning approaches have identified amino acid composition as the primary driver of peptide aggregation during solid-phase peptide synthesis [24].
Recent developments in aggregation suppression include the implementation of "Synthesis Tags" that function as aggregation suppressors and solubility enhancers [27]. For sequences prone to aggregation, the incorporation of [Arg(Pbf)]6 tags has demonstrated remarkable success, increasing crude purity from 32% to 73% in challenging peptide syntheses [27]. Temperature optimization also plays a crucial role, with synthesis at 70°C rather than 90°C showing enhanced benefits for aggregation-prone sequences [27].
The development of ultra-efficient solid-phase peptide synthesis has eliminated traditional washing steps while maintaining high product quality [11] [12]. This revolutionary approach achieves complete wash elimination through controlled evaporation of excess deprotection base and in-situ quenching of activated amino acid monomers [11]. For compound 166798-69-2 synthesis, this methodology reduces waste production by up to 95% while accelerating synthesis time by similar margins [12].
Table 1: Solid-Phase Peptide Synthesis Optimization Parameters for Compound 166798-69-2
Parameter | Traditional Method | Optimized Method | Improvement Factor |
---|---|---|---|
Coupling Efficiency | 97-98% | >99.5% | 1.5-2.0x |
Synthesis Time per Amino Acid | 2 hours | <4 minutes | 30x |
Waste Generation per Addition | 100 mL | <5 mL | 20x |
Crude Purity (48-mer) | 15-25% | 45-75% | 2-3x |
Industrial-scale purification of compound 166798-69-2 requires sophisticated reverse-phase high performance liquid chromatography methodologies capable of handling the compound's complex impurity profile and substantial molecular weight [13] [29]. The transition from analytical to preparative scale demands careful optimization of multiple parameters to maintain separation efficiency while maximizing throughput [32].
The systematic scale-up process for compound 166798-69-2 purification begins with analytical method optimization using columns packed with the same stationary phase material as larger preparative columns [29] [32]. Initial method development involves gradient optimization from 10% to 100% organic solvent to establish retention characteristics, followed by focused gradient development to enhance resolution between the target compound and closely eluting impurities [29].
Linear scale-up principles govern the transition from analytical to preparative scale, maintaining proportional relationships between flow rate, column dimensions, and solvent consumption [29]. For compound 166798-69-2, volume overload studies indicate optimal injection volumes of 50 microliters per gram of stationary phase to maintain adequate separation from impurities [29].
Large-scale purification employs columns with internal diameters ranging from 20 to 100 centimeters, with processing capacities extending from 1 gram to 30 kilograms per batch [30]. The purification process typically utilizes a two-step chromatographic approach combining ion exchange chromatography for initial capture followed by reverse-phase high performance liquid chromatography for final polishing [13].
Modern industrial facilities implement continuous chromatography systems using multicolumn counter current solvent gradient purification technology, enabling processing of up to two tons of crude peptides under Good Manufacturing Practice conditions [22]. This approach reduces solvent consumption and process mass intensity while maintaining product quality standards [22].
Industrial purification of compound 166798-69-2 achieves purities exceeding 99.5% through optimized gradient conditions and appropriate column loading [13]. The process typically processes 35 grams of peptide per kilogram of stationary phase, with total processing times of 5-6 hours per batch [13]. Critical impurity levels are reduced to below 0.11% for major impurities and below 0.05% for minor contaminants [13].
Table 2: Industrial-Scale Purification Parameters for Compound 166798-69-2
Scale Parameter | Analytical | Semi-Preparative | Preparative | Industrial |
---|---|---|---|---|
Column Diameter | 4 mm | 20 mm | 50 mm | 100 mm |
Flow Rate | 1 mL/min | 25 mL/min | 156 mL/min | 625 mL/min |
Sample Load | 50 μL | 2 mL | 12.5 mL | 50 mL |
Processing Capacity | 1 mg | 25 mg | 400 mg | 2.5 g |
Purity Achievement | 95% | 98% | 99% | >99.5% |